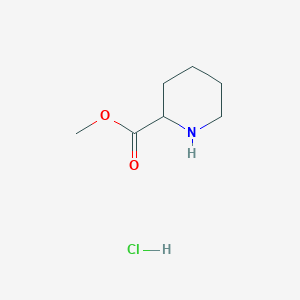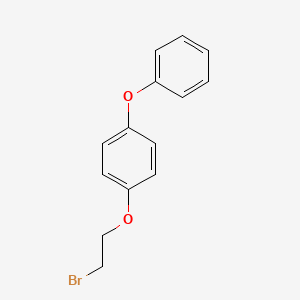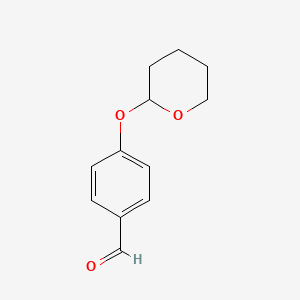
4-(四氢吡喃-2-氧基)苯甲醛
描述
The compound “4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde” likely contains a benzaldehyde group attached to a tetrahydropyran ring via an ether linkage . This structure suggests that it might have properties similar to other ether compounds and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzaldehyde group (a benzene ring with a formyl group) and a tetrahydropyran group (a six-membered ring containing five carbon atoms and one oxygen atom) linked by an ether bond . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As an ether and an aldehyde, this compound could potentially participate in a variety of chemical reactions. The aldehyde group could undergo reactions such as nucleophilic addition or oxidation, while the ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound might have properties similar to other ether compounds. It would likely be a solid or liquid at room temperature, with a density around 1.2 g/cm³ . Other properties like boiling point, vapor pressure, and solubility would depend on the exact structure and substituents .科学研究应用
四氢苯并[b]吡喃的合成
4-(四氢吡喃-2-氧基)苯甲醛在四氢苯并[b]吡喃的合成中起着关键作用,四氢苯并[b]吡喃是一类具有各种应用的化合物。这个合成过程可能涉及催化作用,例如使用 ZnO-β沸石或其他催化剂来促进反应 (Katkar 等,2011)。这些方法以其效率著称,可以在更短的时间内产生高质量的结果,并允许回收和再利用催化剂。
合成反应的机理见解
已经进行了大量研究来了解涉及使用 4-(四氢吡喃-2-氧基)苯甲醛等化合物的合成过程中的反应机理。例如,在各种催化剂存在下,苯甲醛、丙二腈和二亚甲基丙二酸反应的动力学和机理已经得到了彻底的研究。这些研究通常采用光谱技术来阐明反应途径和动力学 (Habibi‐Khorassani 等,2016)。
新颖的合成途径和衍生物
研究还集中于使用 4-(四氢吡喃-2-氧基)苯甲醛开发新的合成途径和衍生物。例如,研究已经探索了通过各种重排和反应条件形成四氢呋喃衍生物,从而发现了新的化合物和反应机理 (Drewes 等,1993)。
在绿色化学中的应用
人们越来越热衷于在绿色化学应用中使用 4-(四氢吡喃-2-氧基)苯甲醛。这包括开发最大程度减少使用危险溶剂和促进使用可持续催化剂的环境友好型合成方法。此类研究与使化学合成更具可持续性和对环境危害更小的更广泛努力相一致 (Pagadala 等,2014)。
结论
4-(四氢吡喃-2-氧基)苯甲醛的研究应用多种多样,影响深远,从合成复杂有机化合物到绿色化学的进步。该化合物在促进高效和可持续的化学反应中的作用突出了其在有机合成领域的重要性。
4-(四氢吡喃-2-氧基)苯甲醛的科学研究应用
四氢苯并[b]吡喃的合成
4-(四氢吡喃-2-氧基)苯甲醛在四氢苯并[b]吡喃的合成中起着关键作用,四氢苯并[b]吡喃是一类具有各种应用的化合物。这个合成过程可能涉及催化作用,例如使用 ZnO-β沸石或其他催化剂来促进反应 (Katkar 等,2011)。这些方法以其效率著称,可以在更短的时间内产生高质量的结果,并允许回收和再利用催化剂。
合成反应的机理见解
已经进行了大量研究来了解涉及使用 4-(四氢吡喃-2-氧基)苯甲醛等化合物的合成过程中的反应机理。例如,在各种催化剂存在下,苯甲醛、丙二腈和二亚甲基丙二酸反应的动力学和机理已经得到了彻底的研究。这些研究通常采用光谱技术来阐明反应途径和动力学 (Habibi‐Khorassani 等,2016)。
新颖的合成途径和衍生物
研究还集中于使用 4-(四氢吡喃-2-氧基)苯甲醛开发新的合成途径和衍生物。例如,研究已经探索了通过各种重排和反应条件形成四氢呋喃衍生物,从而发现了新的化合物和反应机理 (Drewes 等,1993)。
在绿色化学中的应用
人们越来越热衷于在绿色化学应用中使用 4-(四氢吡喃-2-氧基)苯甲醛。这包括开发最大程度减少使用危险溶剂和促进使用可持续催化剂的环境友好型合成方法。此类研究与使化学合成更具可持续性和对环境危害更小的更广泛努力相一致 (Pagadala 等,2014)。
安全和危害
属性
IUPAC Name |
4-(oxan-2-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,9,12H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKABQMBXCBINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460161 | |
| Record name | 4-[(Oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde | |
CAS RN |
74189-56-3 | |
| Record name | 4-[(Oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

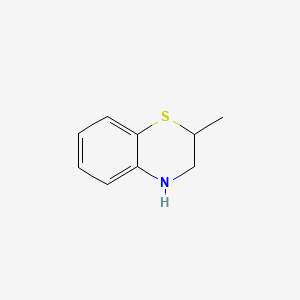
![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)
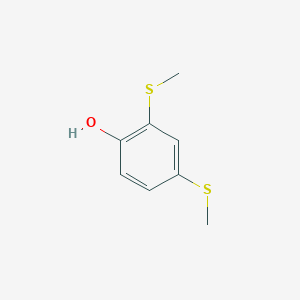
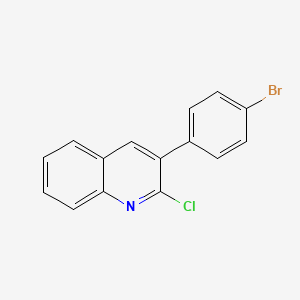
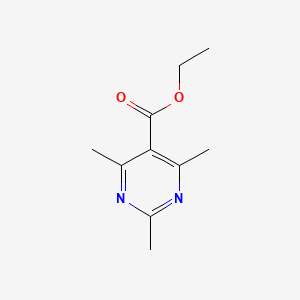
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)
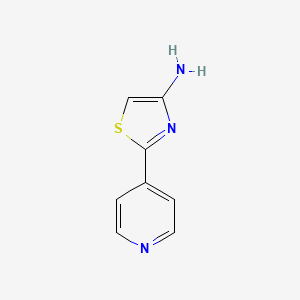

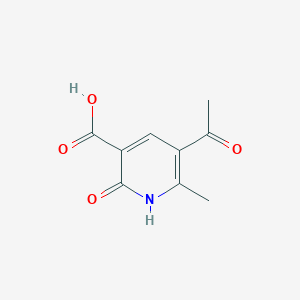
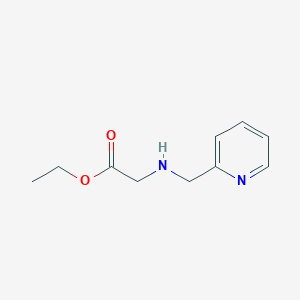
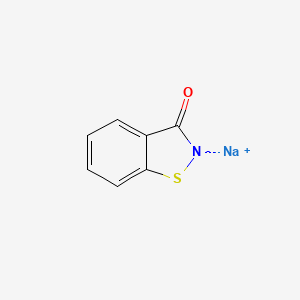
![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)
